Droloxifene citrate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97752-20-0 | |
| Record name | Droloxifene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97752-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Droloxifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DROLOXIFENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Droloxifene Citrate
Estrogen Receptor Interactions and Ligand Binding Dynamics
The initial step in droloxifene's mechanism of action is its binding to estrogen receptors (ER), which belong to a family of nuclear transcription factors. The nature of this binding dictates the compound's subsequent biological activity.
Droloxifene (B22359) interacts with both estrogen receptor subtypes, ERα and ERβ. medchemexpress.eu The binding of a SERM like droloxifene to these receptors induces specific conformational changes that are distinct from those caused by endogenous estrogens. scielo.br This altered conformation influences the receptor's ability to interact with co-activator or co-repressor proteins, which is a key determinant of the tissue-specific agonist or antagonist effects. drugbank.com The expression levels of ERα and ERβ isoforms can vary between tissues, which in turn influences the cellular response to SERMs. While droloxifene is known to bind to both ER subtypes, detailed comparative studies quantifying the specific binding affinities (e.g., Ki or IC50 values) for ERα versus ERβ are not extensively detailed in the available literature.
Research demonstrates that droloxifene possesses a significantly higher binding affinity for the estrogen receptor compared to tamoxifen (B1202). nih.govdrugbank.com Preclinical studies indicate its affinity is between 10 to 60 times higher than that of tamoxifen. nih.govresearchgate.net In competitive binding assays using the ER-positive human breast cancer cell line MCF-7, droloxifene was highly effective at displacing 17β-estradiol, with a reported IC50 value of approximately 1 x 10⁻⁸ M. nih.gov This high affinity contributes to a more stable droloxifene-ER complex. nih.gov
Interactive Data Table: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor Affinity Comparison | IC50 (Displacement of 17β-estradiol) | Source(s) |
| Droloxifene | 10 to 60-fold higher than Tamoxifen | ~ 1 x 10⁻⁸ M | nih.gov, nih.gov |
| Tamoxifen | Baseline for comparison | >60-fold lower affinity than Droloxifene | nih.gov, nih.gov |
| 17β-Estradiol | Endogenous ligand | N/A (Reference ligand) | nih.gov |
Binding Affinity to Estrogen Receptor Subtypes (ERα and ERβ)
Cellular and Subcellular Effects of Droloxifene Citrate (B86180)
Droloxifene induces a range of effects at the cellular and subcellular level that contribute to its pharmacological activity. A primary effect is the potent inhibition of cell growth and division in ER-positive cell lines. nih.govdrugbank.com
Key cellular effects include:
Cell Cycle Arrest: Like tamoxifen, droloxifene blocks human breast cancer cells in the G1 phase of the cell cycle, preventing their progression to the S phase and subsequent division. nih.govresearchgate.net
Induction of Apoptosis: Droloxifene has been shown to induce programmed cell death, or apoptosis, in cancer cells and luteal cells. nih.govmedchemexpress.com This is achieved in part by increasing the levels of the pro-apoptotic factor TGF-β and by altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. lktlabs.com
Inhibition of Protein Biosynthesis: At physiologically relevant concentrations, droloxifene acts as a potent inhibitor of protein biosynthesis in ER-positive breast cancer cells, an effect not seen with tamoxifen at similar concentrations. nih.gov
Modulation of Cellular Secretions: In breast cancer cells, droloxifene has been observed to decrease the production of nitric oxide (NO). lktlabs.com
Membrane Effects: Droloxifene inhibits lipid peroxidation in microsomal and liposomal membranes, which may be due to a membrane-stabilizing effect. nih.gov
Enhanced Tumor Accumulation: Studies in mouse models with spontaneous breast cancer have shown that droloxifene accumulates to a higher degree in tumor tissues compared to the surrounding normal fat pad tissue, suggesting a selective uptake or retention in the target diseased tissue. researchgate.net
Interactive Data Table: Summary of Cellular and Subcellular Effects
| Effect | Cellular Consequence | Mechanism | Source(s) |
| Cell Cycle Arrest | Inhibition of cell proliferation | Blocks cells in the G1 phase | nih.gov, researchgate.net |
| Apoptosis Induction | Programmed cell death | Increases TGF-β; Increases Bax/Bcl-2 ratio | , medchemexpress.com, lktlabs.com |
| Protein Synthesis Inhibition | Reduced cellular function and growth | Potent inhibition at physiological concentrations | nih.gov |
| Lipid Peroxidation Inhibition | Membrane protection/stabilization | May involve decreased membrane fluidity | nih.gov |
| Enhanced Tumor Accumulation | Increased drug concentration at target site | Selective uptake/retention in tumor tissue | researchgate.net |
Induction of Apoptosis in Estrogen Receptor-Positive Cell Lines (e.g., MCF-7 Cells)
Droloxifene has been shown to induce apoptosis, or programmed cell death, in estrogen receptor-positive (ER-positive) breast cancer cell lines, such as MCF-7. medchemexpress.com This pro-apoptotic effect is a key component of its anti-cancer activity. Studies have demonstrated that treatment with droloxifene leads to an increase in apoptotic cells in a time- and concentration-dependent manner. For instance, in cultured rat luteal cells, a significant increase in apoptosis was observed after 18 hours of treatment with droloxifene. nih.gov The induction of apoptosis by droloxifene is linked to its ability to modulate the expression of key regulatory proteins involved in the cell death pathway.
Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bax, Bcl-2, c-myc)
Droloxifene exerts its pro-apoptotic effects by altering the balance between proteins that promote and inhibit apoptosis. Research has shown that droloxifene can increase the expression of the pro-apoptotic protein Bax while having little to no effect on the anti-apoptotic protein Bcl-2. nih.govlktlabs.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in tipping the cellular scale towards apoptosis. lktlabs.commdpi.com
Furthermore, droloxifene has been found to upregulate the expression of the c-myc proto-oncogene. nih.govlktlabs.comnih.gov While c-myc is often associated with cell proliferation, under certain cellular contexts, its increased expression can also trigger apoptosis. In cultured rat luteal cells, a notable increase in c-myc mRNA was observed after 12 hours of droloxifene treatment, preceding the significant rise in apoptosis. nih.gov This suggests that the upregulation of c-myc may be an early event in droloxifene-induced apoptosis. nih.gov Droloxifene also prevents the expression of the c-myc proto-oncogene stimulated by estrogen. nih.govnih.gov
| Protein | Effect of Droloxifene | Function | References |
|---|---|---|---|
| Bax | Increased expression | Pro-apoptotic | lktlabs.com, nih.gov, nih.gov |
| Bcl-2 | No significant change | Anti-apoptotic | lktlabs.com, nih.gov, nih.gov |
| c-myc | Increased expression | Pro-apoptotic (in this context) | lktlabs.com, nih.gov, nih.gov |
Influence on Cell Proliferation and Cell Cycle Progression
Droloxifene effectively inhibits the growth of ER-positive human breast cancer cells. nih.govnih.gov Like tamoxifen, droloxifene has been observed to block these cells in the G1-phase of the cell cycle, thereby halting their proliferation. nih.gov This cell cycle arrest is a key mechanism by which droloxifene exerts its cytostatic effects. Moreover, studies have indicated that droloxifene possesses a superior growth-inhibiting potency compared to tamoxifen. nih.gov
Regulation of Transforming Growth Factor Beta (TGF-β) Expression and Signaling
Droloxifene has been found to induce the expression and secretion of Transforming Growth Factor Beta (TGF-β), a potent negative growth factor, in MCF-7 cells. lktlabs.comnih.govnih.gov This induction of TGF-β is a significant aspect of droloxifene's antiestrogenic and growth-inhibitory actions. nih.gov Comparative studies have shown that droloxifene is a more effective inducer of TGF-β secretion than both tamoxifen and toremifene (B109984). nih.gov In fact, a concentration of tamoxifen or toremifene that is 5 to 10 times higher is required to achieve a similar level of TGF-β induction as droloxifene. nih.gov
Effects on Nitric Oxide Production in Breast Cancer Cells
Research has demonstrated that droloxifene can significantly reduce the production of nitric oxide (NO) in both MCF-7 and ZR-75-1 human breast cancer cell lines. lktlabs.comnih.gov In contrast, tamoxifen and its active metabolite, 4-hydroxytamoxifen (B85900), did not show any effect on NO production in these cell lines. nih.gov This down-regulation of NO by droloxifene may contribute to its anti-cancer properties, as NO has been implicated in various aspects of tumor biology, including proliferation and angiogenesis.
Inhibition of Growth Factor-Stimulated Cellular Processes (e.g., IGF-I)
Droloxifene has been shown to inhibit cellular processes stimulated by growth factors such as Insulin-like Growth Factor I (IGF-I). nih.gov IGF-I is a known mitogen for breast cancer cells, and its signaling pathway plays a crucial role in tumor growth. nih.gov Droloxifene treatment in breast cancer patients has been associated with a decrease in plasma levels of IGF-I and an increase in Insulin-like Growth Factor Binding Protein-1 (IGFBP-1). nih.gov This modulation of the IGF system, which mirrors the effects of tamoxifen, may contribute to the anti-tumor effects of droloxifene. nih.gov
| Molecule | Effect of Droloxifene | Implication | References |
|---|---|---|---|
| IGF-I | Decreased plasma levels | Inhibition of a potent mitogen | nih.gov |
| IGFBP-1 | Increased plasma levels | Potential further inhibition of IGF-I activity | nih.gov |
Impact on Protein Biosynthesis in Estrogen Receptor-Positive Cancer Cells
A notable distinction between droloxifene and tamoxifen is their effect on protein biosynthesis. At physiologically relevant concentrations, droloxifene acts as a potent inhibitor of protein biosynthesis in ER-positive breast cancer cells. nih.govresearchgate.net This inhibitory effect on the fundamental process of protein production further underscores the comprehensive anti-proliferative action of droloxifene in these cancer cells.
Pharmacokinetic Research on Droloxifene Citrate
This compound, a nonsteroidal selective estrogen receptor modulator (SERM), has been the subject of significant pharmacokinetic research to understand its absorption, distribution, metabolism, and excretion within biological systems. These studies are crucial for determining the compound's behavior and efficacy.
Droloxifene is characterized by its rapid and complete absorption from the gastrointestinal tract following oral administration. nih.gov Clinical studies in postmenopausal women have shown that peak plasma concentrations (Cmax) are typically reached within 2 to 4 hours. nih.gov One study involving a single oral dose of 200 mg reported a maximum serum concentration of 626 µg/L. karger.com
The elimination half-life of droloxifene is approximately 24 to 31 hours. nih.govkarger.com Research on radiolabeled this compound indicated a terminal half-life of 31.6 hours for the parent drug. nih.gov This relatively short half-life compared to other SERMs like tamoxifen contributes to minimal accumulation of the drug and its metabolites with daily dosing, allowing for steady-state concentrations to be achieved within a few days. karger.com
Excretion of droloxifene and its metabolites occurs predominantly through the feces. nih.govtandfonline.com In a study using 14C-labeled droloxifene, approximately 90.3% of the dose was recovered in the feces over an 11-day period, with only 6.6% excreted in the urine. nih.govtandfonline.com This pattern of excretion suggests significant biliary secretion. nih.govtandfonline.com
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 2–4 hours | nih.gov |
| Elimination Half-Life (t½) | ~24–31.6 hours | nih.govkarger.comnih.gov |
| Primary Route of Excretion | Feces | nih.govtandfonline.com |
| Fecal Excretion (% of dose over 11 days) | 90.3% | nih.govtandfonline.com |
| Urinary Excretion (% of dose over 11 days) | 6.6% | nih.govtandfonline.com |
Droloxifene undergoes extensive hepatic metabolism, primarily through Phase I and Phase II reactions. researchgate.nettandfonline.com The main metabolic pathways identified are glucuronidation, N-demethylation, and hydroxylation. nih.govtandfonline.com
Glucuronidation: This is a major metabolic pathway for droloxifene. karger.comtandfonline.com Direct conjugation of the phenolic hydroxyl group of droloxifene with glucuronic acid forms droloxifene glucuronide. karger.comresearchgate.net This metabolite is considered biologically inactive and is readily excreted. tandfonline.com In plasma, droloxifene glucuronide is a major metabolite, with one study reporting its peak concentration to be significantly higher than that of the parent drug. nih.govtandfonline.com
N-Demethylation: This process involves the removal of a methyl group from the dimethylaminoethoxy side chain, leading to the formation of N-desmethyldroloxifene. nih.govnih.gov This metabolite retains anti-estrogenic activity and has been detected in the plasma of patients treated with droloxifene. vulcanchem.comnih.gov Following a 100 mg oral dose of droloxifene, plasma levels of N-desmethyldroloxifene were measured at approximately 6 ng/mL. vulcanchem.com
Hydroxylation: Droloxifene can undergo hydroxylation, an oxidative process. nih.gov One identified metabolite is 4-methoxydroloxifene. nih.gov In experimental systems, other hydroxylated metabolites such as 3-methoxy-4-hydroxytamoxifen (4-hydroxydroloxifene) have been observed. nih.gov
Other identified metabolites include droloxifene N-oxide and a side-chain hydroxylated form of droloxifene. nih.govtandfonline.com
Table 2: Major Metabolites of this compound
| Metabolite | Metabolic Reaction | Key Characteristics | Reference(s) |
| Droloxifene glucuronide | Glucuronidation | Major metabolite in plasma, inactive. | karger.comnih.govresearchgate.net |
| N-desmethyldroloxifene | N-demethylation | Retains anti-estrogenic activity. | nih.govvulcanchem.comnih.gov |
| 4-methoxydroloxifene | O-methylation | Reduced receptor affinity. | nih.gov |
| Droloxifene N-oxide | Oxidation | Inactive. | nih.gov |
| 4-hydroxydroloxifene | Hydroxylation | Identified in animal models. | nih.gov |
The metabolism of droloxifene, particularly the oxidative pathways like hydroxylation and N-demethylation, is presumed to be catalyzed by the cytochrome P450 (CYP) enzyme system. researchgate.nettandfonline.com While research on the specific CYP isozymes involved in droloxifene metabolism is less extensive than for tamoxifen, studies on tamoxifen and its analogs provide strong indications of the enzymes involved.
Droloxifene is also known as 3-hydroxytamoxifen. ingentaconnect.com Research on the metabolism of tamoxifen and its hydroxylated derivatives, including droloxifene, has demonstrated the involvement of CYP3A and CYP2D6 enzymes. doi.orgcapes.gov.brnih.gov Specifically, these enzymes are known to catalyze the ortho-hydroxylation of 3-hydroxytamoxifen (droloxifene). capes.gov.brnih.gov
Studies have shown that CYP3A4 is a key enzyme in the N-demethylation of tamoxifen, a process that also occurs with droloxifene. ingentaconnect.com Furthermore, both CYP3A4 and CYP2D6 have been shown to convert tamoxifen to N-desmethyltamoxifen. ingentaconnect.com Given the structural similarity, it is highly probable that these enzymes play a similar role in the metabolism of droloxifene. Research indicates that CYP3A4 and, to a lesser degree, CYP2D6 catalyze the formation of tamoxifen catechol from both 4-hydroxytamoxifen and 3-hydroxytamoxifen (droloxifene). nih.gov
There is evidence to suggest that metabolites of droloxifene undergo enterohepatic circulation. nih.govresearchgate.net The primary route of excretion for droloxifene and its metabolites is through the feces after hepatic glucuronidation, which is consistent with biliary excretion. karger.comnih.govtandfonline.com
The major metabolite, droloxifene glucuronide, is excreted in the bile. nih.govresearchgate.net This glucuronide can then be hydrolyzed back to the parent compound by β-glucuronidase enzymes in the intestine, allowing droloxifene to be reabsorbed into the bloodstream. This process of enterohepatic recirculation can contribute to the terminal half-life of the drug.
Preclinical Investigations of Droloxifene Citrate S Biological Activities
Oncological Research with Droloxifene (B22359) Citrate (B86180)
The primary focus of oncological research on droloxifene has been its antiestrogenic properties and potential as a treatment for hormone-responsive cancers.
Droloxifene has demonstrated notable efficacy in inhibiting the growth of human breast cancer cells in xenograft models. Studies using estrogen receptor-positive (ER+) human breast cancer cell lines, such as MCF-7, have shown that droloxifene can effectively suppress tumor growth. nih.govnih.gov For instance, in models where human breast tumors were implanted in animals, droloxifene administration led to significant growth inhibition. nih.gov The compound has been shown to be more potent than tamoxifen (B1202) in inhibiting the proliferation of various ER+ human breast cancer cells. nih.gov Furthermore, droloxifene has been found to block these cancer cells in the G1 phase of the cell cycle, contributing to its tumor-inhibiting effects. nih.gov
Table 1: Effect of Droloxifene on Human Mammary Tumor Xenografts
| Xenograft Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| MCF-7 | Droloxifene | Significant inhibition of tumor growth. | nih.gov |
| T61 | Droloxifene | Displayed increased growth inhibition. | nih.gov |
| EnCa-101 (endometrial) | Droloxifene | Did not stimulate tumor growth, unlike tamoxifen. | nih.gov |
| BG-1 (ovarian) | Droloxifene | Inhibited 17β-estradiol-stimulated growth. | nih.gov |
The potential of droloxifene as a chemopreventive agent has been explored in animal models where mammary tumors are induced by chemical carcinogens. In a study involving female Sprague-Dawley rats treated with 7,12-dimethylbenz[α]anthracene (DMBA), oral administration of droloxifene citrate resulted in a significant reduction in mammary tumor incidence at a higher dose. nih.gov However, in another study using N-methyl-N-nitrosourea (NMU) to induce mammary tumors, droloxifene did not show a significant inhibitory effect and, in some cases, slightly increased tumor multiplicity. nih.gov These conflicting results suggest that the chemopreventive efficacy of droloxifene may depend on the specific carcinogen used to induce the tumors.
Table 2: Chemopreventive Effects of Droloxifene in Rat Mammary Tumor Models
| Carcinogen | Animal Model | Treatment | Outcome on Tumor Incidence | Reference |
|---|---|---|---|---|
| DMBA | Sprague-Dawley Rats | This compound (10.0 mg/kg bw) | Significant inhibition (p < 0.05) | nih.gov |
| NMU | Sprague-Dawley Rats | This compound (6 and 12 mg/kg bw) | No significant effect or slight increase | nih.govaacrjournals.org |
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). oup.com Preclinical studies have investigated the ability of droloxifene to reverse this phenomenon. In an adriamycin-resistant K562 human leukemia cell line (K562/A02), droloxifene demonstrated a strong reversal effect on MDR. nih.gov Treatment with droloxifene significantly increased the sensitivity of these resistant cells to adriamycin. nih.gov The mechanism behind this reversal involves the downregulation of MDR1 and GSTpi gene expression, as well as an increase in the intracellular concentration of adriamycin. nih.gov This suggests that droloxifene can interfere with the mechanisms that cancer cells use to expel chemotherapeutic drugs. nih.govdoctorlib.org
Beyond breast cancer, the potential utility of droloxifene has been explored in other types of cancer. Research on the adriamycin-resistant K562 leukemia cell line has shown that droloxifene can effectively reverse multidrug resistance, indicating a potential therapeutic role in this malignancy. nih.gov While extensive preclinical data on droloxifene's direct effects on colorectal carcinoma are not as prevalent, its mechanism of reversing multidrug resistance could have implications for treating various cancers that develop resistance to chemotherapy. oup.com
Reversal of Multi-Drug Resistance Phenotypes in Cancer Cell Lines
Skeletal System Research with this compound
The effects of droloxifene on the skeletal system have been a key area of investigation, particularly its potential to prevent bone loss associated with estrogen deficiency.
Ovariectomized (OVX) animal models, which mimic the estrogen-deficient state of postmenopausal women, have been instrumental in evaluating the skeletal effects of droloxifene. In studies using aged, ovariectomized rats, droloxifene treatment effectively prevented the loss of cancellous bone. nih.gov It was shown to maintain trabecular bone volume and width, and it decreased bone resorption and turnover to levels comparable to those in control animals. nih.gov Furthermore, droloxifene was found to prevent the decrease in bone mineral density (BMD) in the femora of these animals. nih.gov These findings indicate that droloxifene acts as an estrogen agonist on bone, suggesting its potential as an agent for preventing vertebral bone loss. nih.gov
Table 3: Effects of Droloxifene on Bone Parameters in Ovariectomized Rats
| Parameter | Effect of Ovariectomy (OVX) | Effect of Droloxifene Treatment in OVX Rats | Reference |
|---|---|---|---|
| Trabecular Bone Volume | Decreased | Completely prevented loss | nih.gov |
| Trabecular Width | Decreased | No difference compared to sham controls | nih.gov |
| Osteoclast Number | Increased | Significantly decreased | nih.gov |
| Bone Mineral Density (Femur) | Decreased | Prevented decrease | nih.gov |
Inhibition of Bone Resorption and Turnover Markers
Preclinical studies, primarily in ovariectomized (OVX) rat models which simulate postmenopausal estrogen deficiency, have demonstrated that this compound effectively inhibits bone resorption and turnover. lktlabs.com In these models, ovariectomy leads to increased bone turnover, characterized by elevated markers of both bone formation and resorption. Treatment with droloxifene has been shown to dose-dependently attenuate these increases. nih.gov
Key findings from these studies indicate that droloxifene administration leads to a significant reduction in various biochemical markers of bone turnover. doctorlib.orgscielo.br For instance, studies have reported a decrease in markers such as urinary deoxypyridinoline. researchgate.net In aged, ovariectomized rats, droloxifene treatment completely prevented the increase in bone turnover associated with estrogen deficiency. nih.gov Specifically, it significantly decreased osteoclast number and perimeter, which are direct cellular indicators of bone resorption. nih.gov The compound has been noted for its anti-resorptive benefits in these preclinical settings. lktlabs.com
The inhibitory effect of droloxifene on bone turnover is a key aspect of its bone-protective properties, suggesting a mechanism similar to that of estrogen in maintaining skeletal homeostasis. doctorlib.org
Effects on Bone Mineral Density and Bone Mineral Content
This compound has demonstrated positive effects on bone mineral density (BMD) and bone mineral content (BMC) in preclinical models of estrogen deficiency. nih.govmedchemexpress.com In studies using ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, droloxifene treatment has been shown to prevent the loss of bone mass. doctorlib.orgscielo.br
Research indicates that droloxifene administration can increase BMD. medchemexpress.com For example, in one study, a specific dose of droloxifene significantly increased the BMD of the distal femoral metaphysis (DFM) and completely prevented the decrease in both BMC and BMD of the DFM induced by ovariectomy. medchemexpress.com Another study in aged female rats showed that droloxifene prevented ovariectomy-induced bone loss in the tibiae and femora. scielo.br
Furthermore, in aged OVX rats with established osteopenia, droloxifene was found to increase bone mass. scielo.brscielo.br The estrogen-like, bone-preserving effects of droloxifene have been consistently observed across multiple preclinical studies. nih.gov
Histomorphometric Analysis of Bone Architecture
Histomorphometric analyses of bone tissue from preclinical studies provide detailed insights into the structural effects of this compound. These studies, often conducted on ovariectomized (OVX) rats, have revealed that droloxifene helps maintain a healthy bone architecture in the absence of estrogen. nih.gov
In aged, OVX rats, droloxifene treatment prevented the expected deterioration of cancellous bone in the lumbar vertebrae. nih.gov Key histomorphometric parameters that were positively influenced include:
Trabecular Bone Volume: Ovariectomy resulted in an 18% reduction in trabecular bone volume, which was completely prevented by droloxifene treatment. nih.gov
Trabecular Width: A 10% decrease in trabecular width following ovariectomy was also averted with droloxifene. nih.gov
Bone Formation and Resorption Indices: Droloxifene normalized the increased bone formation and resorption rates seen in OVX rats, bringing them back to levels comparable to the sham-operated control group. nih.govnih.gov Specifically, it reduced elevated labeling perimeter, bone formation rate, osteoclast number, and osteoclast perimeter. nih.gov
These findings from undecalcified bone sections indicate that droloxifene acts as an estrogen agonist on the cancellous bone of the axial skeleton in this animal model. nih.gov The maintenance of trabecular bone structure is crucial for bone strength. google.com
Interaction with Prostaglandin (B15479496) E2 in Bone Remodeling Pathways
Preclinical research has explored the interaction between this compound and prostaglandin E2 (PGE2), a known anabolic agent in bone. Studies in aged, ovariectomized (ovx) rats aimed to understand if droloxifene's anti-resorptive properties would interfere with PGE2's bone-building effects. nih.gov
The key findings from these investigations include:
Droloxifene did not blunt the anabolic (bone-building) effects of PGE2. nih.gov
When administered after a course of PGE2 treatment, droloxifene was effective in maintaining the bone mass that had been restored by PGE2. nih.gov This is significant because bone loss was observed in the group that received PGE2 alone after the treatment was stopped. nih.gov
The combination of PGE2 and droloxifene, followed by droloxifene alone, resulted in an additional anabolic effect on bone. nih.gov
Histomorphometric analysis confirmed that droloxifene maintained the bone mass restored by PGE2 by inhibiting bone turnover after the cessation of PGE2 treatment. nih.gov This suggests a complementary or synergistic relationship where PGE2 stimulates bone formation and droloxifene preserves the newly formed bone.
Endocrine System Research of this compound
Modulation of Gonadotropin Levels (LH, FSH)
Preclinical and clinical investigations have shown that this compound can modulate the levels of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This activity points to an effect on the hypothalamic-pituitary axis. researchgate.net
In postmenopausal women with breast cancer, administration of droloxifene led to dose-dependent decreases in both LH and FSH levels. nih.govnih.gov One study observed a minor, non-significant decrease in plasma LH levels and a statistically significant decrease of 18.1% in FSH levels after three months of treatment. nih.gov Another trial reported suppression of FSH at all tested dosages, while LH was suppressed at higher dosages. nih.govresearchgate.net This suggests that droloxifene possesses some estrogen agonistic effects on the pituitary gland. nih.gov The antigonadotropic activity of droloxifene has been noted as a characteristic of the compound. wikipedia.org
Impact on Sex Hormone-Binding Globulin (SHBG) Concentrations
This compound has been observed to influence the concentration of sex hormone-binding globulin (SHBG), a protein that binds to sex hormones. An increase in SHBG levels is indicative of an estrogenic effect in the liver. wikipedia.org
Studies in postmenopausal women have consistently shown that droloxifene treatment leads to an increase in plasma SHBG concentrations. nih.govnih.govresearchgate.net In one study, a daily dose of droloxifene resulted in a mean increase of 16.6% in plasma SHBG after three months. nih.gov This effect was found to be dose-dependent, with increasing dosages leading to a greater rise in SHBG levels. nih.govnih.gov The effect of droloxifene on SHBG is similar to that of tamoxifen, although it may be to a smaller extent. nih.gov
Uterine Tissue Responses in Experimental Models
This compound exhibits a distinct profile of activity on uterine tissue in experimental models, generally characterized by weak estrogenic and potent antiestrogenic effects. In ovariectomized (ovx) rat models, a standard for assessing hormonal activity, droloxifene's impact on uterine weight and histology has been extensively studied.
In a comparative study, ovariectomized rats treated with droloxifene at a dose of 1 mg/kg/day showed only a slight, though statistically significant, increase in uterine weight and cross-sectional tissue area compared to vehicle-treated ovariectomized controls. nih.gov However, this uterotropic effect was minimal, as the same dose had no significant impact on uterine stromal thickness or luminal epithelial thickness. nih.gov In contrast, both tamoxifen and ethinyl estradiol (B170435) at bone-protective doses induced much more pronounced estrogenic effects on the uterus. nih.gov Another study in ovariectomized rats found that droloxifene, at doses of 5 to 20 mg/kg/day, did cause a slight but significant increase in uterine weight compared to ovariectomized controls; however, this weight remained significantly lower than that of sham-operated controls and rats treated with 17β-estradiol. oup.com
The antiestrogenic activity of droloxifene in the uterus is notable. When administered to juvenile rats in the presence of estradiol, droloxifene dose-dependently reduced the estradiol-induced increase in uterine weight. karger.com This demonstrates its ability to antagonize the effects of estrogen in this target tissue. The ratio of antiestrogenic to estrogenic activity for droloxifene in the rat uterus is considered higher than that of tamoxifen. karger.comresearchgate.net This suggests a more favorable profile for applications where uterine stimulation is undesirable.
Interactive Table: Effect of Droloxifene on Uterine Parameters in Ovariectomized Rats
| Treatment Group | Uterine Weight | Uterine Cross-Sectional Area | Stromal Thickness | Luminal Epithelial Thickness |
| Sham Control | Baseline | Baseline | Baseline | Baseline |
| OVX Control | -72% vs Sham | -74% vs Sham | -52% vs Sham | -53% vs Sham |
| Droloxifene (0.1 mg/kg/day) | No effect vs OVX | No effect vs OVX | No effect vs OVX | No effect vs OVX |
| Droloxifene (1 mg/kg/day) | Slightly increased vs OVX | Slightly increased vs OVX | No effect vs OVX | No effect vs OVX |
| Tamoxifen (0.1 & 1 mg/kg/day) | Significantly higher vs OVX | Significantly higher vs OVX | - | - |
| Ethinyl Estradiol (30 µg/kg/day) | Maintained at Sham levels | Maintained at Sham levels | Maintained at Sham levels | Maintained at Sham levels |
| Data sourced from a comparative study in ovariectomized rats. nih.gov |
Anti-Implantation Effects in Reproductive Models
This compound has demonstrated significant anti-implantation effects in rat reproductive models. nih.gov This activity appears to be complex and not solely attributable to its antiestrogenic properties. nih.gov
In studies with pregnant rats, oral administration of droloxifene was effective at preventing implantation. nih.gov The timing of administration was found to be a critical factor. The optimal window for its anti-implantation effect was determined to be on day 4 of pregnancy at 22:00, which is notably after the natural surge of nidatory estrogen required for implantation (which occurs around 10:00 on day 4). nih.gov This finding suggests that droloxifene's mechanism is not simply the antagonism of this crucial estrogen surge. nih.gov
Further supporting a mechanism beyond pure anti-estrogenicity, the administration of external estrogen did not reverse the anti-implantation effect of droloxifene. nih.gov Additionally, when administered at the optimal time for its anti-implantation effect, droloxifene did not alter the serum levels of estrogen or progesterone (B1679170) on subsequent days (day 5 or 6). nih.gov This indicates that its effect is not mediated through a disruption of ovarian steroidogenesis. nih.gov These findings collectively point to a more direct effect on the endometrium or the embryo, interfering with the process of implantation through pathways that may be independent of systemic estrogen antagonism. nih.gov
Effects on Luteal Cell Apoptosis and Gene Expression
Preclinical research has shown that droloxifene can induce apoptosis, or programmed cell death, in cultured luteal cells of rats. researchgate.netnih.govnih.gov This effect is associated with specific changes in the expression of key regulatory genes.
The induction of apoptosis in luteal cells by droloxifene is both concentration- and time-dependent. nih.gov Investigations into the molecular mechanisms have focused on the expression of genes in the Bcl-2 family and the proto-oncogene c-myc. Studies using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR) revealed that as the concentration or duration of droloxifene treatment increased, the mRNA levels of the pro-apoptotic genes c-myc and bax also increased. nih.gov In contrast, the expression of the anti-apoptotic gene bcl-2 remained unchanged. nih.gov
The temporal relationship between gene expression and the onset of apoptosis suggests a causal link. A significant increase in c-myc mRNA was observed after 12 hours of treatment, followed by a detectable increase in apoptosis at 18 hours, and a marked rise in bax mRNA at 24 hours. nih.gov These results suggest that the upregulation of c-myc may be an initial trigger in the apoptotic cascade induced by droloxifene in luteal cells. nih.gov The subsequent increase in the bax/bcl-2 mRNA ratio likely plays a crucial role in promoting the apoptotic process. nih.govthaiscience.info
Cardiovascular and Metabolic Research with this compound
Influence on Serum Cholesterol Levels
This compound has demonstrated favorable effects on serum cholesterol profiles in preclinical and clinical studies, acting as an estrogen agonist in this regard.
In ovariectomized rat models, a condition that typically leads to a rise in serum cholesterol, droloxifene treatment has been shown to effectively lower total serum cholesterol. scielo.br In one study, oral administration of droloxifene at doses of 5-20 mg/kg/day resulted in a 33-46% reduction in total serum cholesterol compared to both sham-operated and ovariectomized control rats. oup.com Another comparative study in ovariectomized rats confirmed that droloxifene prevented bone loss and lowered total serum cholesterol with a high degree of potency. nih.gov
These findings in animal models have been mirrored in studies with postmenopausal women. A randomized, double-blind, crossover trial comparing droloxifene with conjugated estrogen showed that both treatments significantly reduced low-density lipoprotein (LDL) cholesterol. nih.gov Specifically, droloxifene led to a 16.6% reduction in LDL cholesterol, while estrogen caused a 12.0% reduction. nih.gov Both also reduced lipoprotein(a). nih.gov However, a key difference was observed in their effects on high-density lipoprotein (HDL) cholesterol; estrogen significantly increased HDL levels by 18.5%, whereas droloxifene had no effect. nih.gov
Interactive Table: Effect of Droloxifene on Lipid Profile in Postmenopausal Women
| Lipid Parameter | Droloxifene (60 mg/d) | Conjugated Estrogen (0.625 mg/d) |
| Low-Density Lipoprotein (LDL) Cholesterol | -16.6% | -12.0% |
| High-Density Lipoprotein (HDL) Cholesterol | No effect | +18.5% |
| Lipoprotein(a) | -13.2% | -9.5% |
| Data from a randomized, double-blind, 2-period crossover trial. nih.gov |
Modulation of Vascular Inflammatory Markers (e.g., E-selectin, VCAM-1, C-reactive protein)
The effect of droloxifene on vascular inflammatory markers, which are implicated in the development of atherosclerosis, is mixed and differs from that of estrogen.
In a placebo-controlled crossover trial involving healthy postmenopausal women, droloxifene demonstrated some anti-inflammatory effects at the endothelial level. It produced a significant 11% reduction in soluble E-selectin, an adhesion molecule involved in the recruitment of leukocytes to the vessel wall. nih.gov This reduction was comparable to the 10.9% decrease observed with oral conjugated estrogen. nih.gov
However, the effects on other markers were distinct. While estrogen treatment resulted in a substantial 65.8% increase in C-reactive protein (CRP), a systemic marker of inflammation, droloxifene had no effect on CRP levels. nih.gov Similarly, estrogen increased interleukin-6 (IL-6) levels, another pro-inflammatory cytokine, by 48.1%, whereas droloxifene did not. nih.gov In contrast to its beneficial effect on E-selectin, droloxifene led to an 11.6% increase in vascular cell adhesion molecule-1 (VCAM-1), another important adhesion molecule. nih.gov This contrasts with the borderline reductions in VCAM-1 seen with estrogen. nih.gov
These findings indicate that while droloxifene avoids the pro-inflammatory effect on CRP and IL-6 seen with oral estrogen, its actions on endothelial adhesion molecules are complex, with a favorable reduction in E-selectin but an unfavorable increase in VCAM-1. nih.gov
Inhibition of Lipid Peroxidation in Cellular Membranes
Droloxifene possesses antioxidant properties, specifically the ability to inhibit lipid peroxidation in cellular membranes. google.com This action is thought to be related to its ability to stabilize membranes rather than acting as a classical chain-breaking antioxidant. nih.govdoctorlib.org
In in vitro studies using rat liver microsomes and ox-brain phospholipid liposomes, droloxifene was found to inhibit iron-dependent lipid peroxidation. nih.gov Its inhibitory effect was greater than that of tamoxifen but less potent than that of 17β-estradiol. nih.gov The mechanism is believed to involve droloxifene inserting into the lipid bilayer of the membrane, which leads to increased membrane stability and decreased fluidity. nih.govdoctorlib.orgnih.gov This physical stabilization makes the membrane less susceptible to oxidative damage. nih.govnih.gov
This antioxidant capability may contribute to its therapeutic effects, as lipid peroxidation is implicated in cellular damage and the pathophysiology of various conditions, including cardiovascular disease. google.comnih.gov The inhibition of lipid peroxidation by droloxifene is considered a distinct mechanism from its receptor-mediated hormonal activities. nih.govnih.gov
Other Investigational Biological Activities of this compound
Impact on Body Weight Regulation in Animal Studies
Preclinical studies in rodent models have investigated the effects of this compound on body weight, particularly in the context of estrogen deficiency following ovariectomy, which typically leads to weight gain. Research indicates that droloxifene can mitigate and even reverse this trend.
In a study involving 5-month-old Sprague-Dawley female rats that underwent ovariectomy (OVX), a significant increase in body weight gain was observed in the control OVX group compared to the sham-operated controls over a four-week period. oup.com However, treatment with droloxifene not only prevented this weight gain but led to a decrease in mean body weight compared to both the sham and OVX control groups. oup.com Another study using aged, 19-month-old ovariectomized female rats over an 8-week treatment period yielded similar results. In this model, this compound administered orally resulted in a significant, dose-responsive decrease in body weight compared to both sham and OVX controls. nih.gov
Further research comparing the toxicological profiles of droloxifene and tamoxifen in a 4-week study in rats noted that reductions in food and water intake, as well as losses of body weight, were more pronounced with tamoxifen treatment than with droloxifene. karger.com
Table 1: Effect of this compound on Body Weight in Ovariectomized (OVX) Rats
| Study Model | Treatment Group | Observation | Reference |
|---|---|---|---|
| 5-month-old OVX Sprague-Dawley rats (4 weeks) | Droloxifene (5, 10, 20 mg/kg/day, oral) | Decreased mean body weight compared to sham and OVX controls. oup.com | oup.com |
| 19-month-old OVX Sprague-Dawley rats (8 weeks) | Droloxifene (2.5, 5, 10 mg/kg/day, oral) | Significant, dose-responsive decrease in body weight compared to sham and OVX controls. nih.gov | nih.gov |
| Female Fischer 344 rats (4 weeks) | Droloxifene (1, 10, 100 mg/kg, oral) | Less prominent loss of body weight compared to tamoxifen-treated group. karger.com | karger.com |
Effects on Spleen Weight in Leukemia Models
The impact of this compound on spleen weight has been examined in the context of leukemia, where splenomegaly (enlargement of the spleen) is a common pathological feature. Investigations using murine leukemia models have demonstrated that droloxifene can effectively reduce spleen weight, indicating a potential therapeutic effect.
In a study involving BALB/c/Bl mice infected with the Rauscher murine leukemia virus, the administration of this compound was shown to have a dose-dependent inhibitory effect on the development of splenomegaly. nih.gov Spleen weight, used as a primary index of the progression of leukemic disease, was markedly reduced in the droloxifene-treated groups compared to the untreated control group. nih.gov The mice were treated three times a week for one to two weeks with varying doses of this compound, and the reduction in spleen weight was directly proportional to the dose administered. nih.gov
A related study further reported that multiple applications of droloxifene in BALB/c mice with Rauscher virus-induced leukemia led to a delayed onset of splenomegaly. nih.gov
Table 2: Effect of this compound on Spleen Weight in Rauscher Murine Leukemia Virus-Infected Mice
| Animal Model | Treatment Group (intraperitoneal) | Outcome on Spleen Weight | Reference |
|---|---|---|---|
| BALB/c/Bl mice | Low-dose (0.5 mg/animal) | Reduced to ~70% of control spleen weight. nih.gov | nih.gov |
| BALB/c/Bl mice | Mid-dose (1.0 mg/animal) | Reduced to ~60% of control spleen weight. nih.gov | nih.gov |
| BALB/c/Bl mice | High-dose (2.0 mg/animal) | Reduced to ~45% of control spleen weight. nih.gov | nih.gov |
Comparative Research on Droloxifene Citrate and Other Selective Estrogen Receptor Modulators
Distinction and Similarities with Tamoxifen (B1202) in Preclinical Models
Relative Estrogen Receptor Binding and Transcriptional Activity
Preclinical data have consistently demonstrated that droloxifene (B22359) possesses a significantly higher binding affinity for the estrogen receptor (ER) compared to tamoxifen. nih.govnih.govnih.gov Reports indicate that droloxifene's affinity for the ER is between 10 and 60 times greater than that of tamoxifen. nih.gov This enhanced binding affinity is a key differentiator between the two compounds and is thought to contribute to its potent antiestrogenic effects. nih.govnih.govnih.gov The structural difference, specifically the hydroxyl group on droloxifene, is credited with this increased binding capability.
In terms of transcriptional activity, both droloxifene and tamoxifen function as ER antagonists in breast cancer cells, inhibiting estrogen-stimulated gene expression. nih.govnih.gov For instance, both compounds can block the estrogen-activated expression of the c-myc proto-oncogene. nih.govnih.gov However, droloxifene's higher binding affinity translates to more potent inhibition of ER-mediated transcription at physiologically relevant concentrations. nih.gov
| Compound | Relative Estrogen Receptor Binding Affinity | Primary Transcriptional Effect in Breast Cancer Cells |
|---|---|---|
| Droloxifene Citrate (B86180) | 10-60 fold higher than Tamoxifen | Antagonist |
| Tamoxifen | Baseline | Antagonist |
Comparative Antiestrogenic to Estrogenic Activity Ratios
A crucial aspect of SERM activity is the balance between their antiestrogenic and estrogenic effects in different tissues. Preclinical studies have shown that droloxifene exhibits a higher antiestrogenic to estrogenic activity ratio compared to tamoxifen. nih.govnih.gov This suggests a more favorable profile, with potent antiestrogenic effects in target tissues like the breast, coupled with potentially lower estrogenic activity in other tissues such as the uterus. nih.govnih.gov In studies on the immature rat uterus, droloxifene demonstrated lower estrogenic and higher antiestrogenic effects than tamoxifen, indicating a potentially higher therapeutic index. nih.govnih.gov
Differential Effects on Cancer Cell Growth and Proliferation
In preclinical models, droloxifene has demonstrated a more potent inhibition of estrogen receptor-positive breast cancer cell growth and proliferation compared to tamoxifen. nih.govnih.govnih.gov This superior growth-inhibiting potency has been confirmed by cell-cycle data, showing that droloxifene is more effective at blocking cells in the G1-phase of the cell cycle. nih.govnih.gov Furthermore, droloxifene effectively inhibits insulin-like growth factor-I (IGF-I) stimulated cell growth, a pathway also implicated in cancer progression. nih.govnih.gov Even short-term exposure to clinically relevant concentrations of droloxifene has been shown to induce long-term growth inhibition, an effect more pronounced than with continuous tamoxifen treatment. nih.gov
| Parameter | Droloxifene Citrate | Tamoxifen |
|---|---|---|
| Inhibition of ER+ Breast Cancer Cell Growth | More potent | Potent |
| Cell Cycle Arrest | More effective at G1-phase arrest | Effective at G1-phase arrest |
| Inhibition of IGF-I Stimulated Growth | Effective | Effective |
Variations in Bone Remodeling Modulation
Preclinical studies in ovariectomized (ovx) rat models have indicated that droloxifene, similar to tamoxifen and estrogen, can prevent bone loss. nih.gov It has been shown to be effective in preventing the decrease in bone mineral density in the femur and lumbar vertebrae of these animals. nih.gov Droloxifene inhibits bone remodeling in a manner similar to estrogens, which contributes to its positive effect on bone. doctorlib.org While both droloxifene and tamoxifen show bone-protective effects, some studies suggest that tamoxifen's antiresorptive potency is less than that of 17β-estradiol. scielo.brscielo.br
Comparative Uterine Responses
The effects of SERMs on the uterus are a critical consideration. In preclinical studies using the ovariectomized rat model, droloxifene has demonstrated significantly less estrogenic stimulation of the uterus compared to tamoxifen. nih.govnih.gov While tamoxifen causes a significant increase in uterine weight and epithelial thickness, droloxifene has minimal effects on these parameters at doses that are protective to bone. nih.govnih.gov This suggests that droloxifene may have a lower risk of uterine stimulation, a known concern with tamoxifen therapy. nih.gov
Differences in Liver Carcinogenicity and DNA Adduct Formation Profiles
A significant distinction between droloxifene and tamoxifen in preclinical models is their differing profiles regarding liver carcinogenicity and DNA adduct formation. nih.govnih.gov While tamoxifen has been shown to cause liver tumors in rats and induce the formation of DNA adducts in the liver of rats and hamsters, droloxifene has been found to be devoid of these effects in similar in vivo and in vitro studies. nih.govcancernetwork.comresearchgate.net The proposed mechanism for tamoxifen's carcinogenicity involves its metabolic activation to an electrophilic species that can bind to DNA, a process that does not appear to occur with droloxifene. nih.gov This lack of genotoxic potential is considered a major theoretical advantage of droloxifene over tamoxifen. nih.govcancernetwork.comnih.gov
Comparative Pharmacokinetic Characteristics
This compound exhibits distinct pharmacokinetic properties when compared to other selective estrogen receptor modulators (SERMs), particularly the first-generation SERM, tamoxifen. A key difference lies in its rapid pharmacokinetics. drugbank.comnih.gov In humans, droloxifene reaches peak plasma concentrations (Cmax) within 2 to 4 hours, a notably faster onset than tamoxifen, which typically requires 4 to 7 hours. Furthermore, droloxifene has a significantly shorter terminal elimination half-life of approximately 24 to 32 hours, which allows for a quicker attainment of steady-state concentrations. researchgate.netnih.gov This is in stark contrast to tamoxifen, which has a much longer half-life of 5 to 7 days.
The metabolism of droloxifene also differs from that of tamoxifen. In humans, droloxifene is primarily metabolized to droloxifene glucuronide and N-desmethyldroloxifene. researchgate.netnih.gov The major metabolite found in plasma is the glucuronide conjugate. researchgate.net Excretion occurs slowly and is mainly through the feces, consistent with biliary excretion and enterohepatic circulation of its major metabolite. researchgate.net In contrast, tamoxifen's metabolism is more complex, involving the formation of several active metabolites, including 4-hydroxytamoxifen (B85900) and endoxifen, which have higher affinities for the estrogen receptor than the parent compound.
The bioavailability of droloxifene is considered to be good, with rapid and complete absorption from the intestinal tract. researchgate.netnih.gov While direct comparative bioavailability data with all SERMs is not extensively detailed in the provided results, the rapid absorption and shorter half-life of droloxifene suggest a pharmacokinetic profile that could offer advantages in specific clinical scenarios where rapid action and steady-state attainment are desirable. drugbank.comnih.gov
Interactive Data Table: Comparative Pharmacokinetics of Droloxifene and Other SERMs
| Compound | Peak Plasma Concentration (Time) | Half-Life | Primary Metabolism | Key Pharmacokinetic Feature |
| This compound | 2-4 hours nih.gov | ~24-32 hours researchgate.net | Glucuronidation, N-desmethylation researchgate.netnih.gov | Rapid onset and elimination drugbank.com |
| Tamoxifen | 4-7 hours | 5-7 days | N-desmethylation, 4-hydroxylation cancernetwork.com | Long half-life, active metabolites |
| Toremifene (B109984) | 3-6 hours | 5-7 days | N-desmethylation | Similar to tamoxifen |
| Raloxifene (B1678788) | 6-8 hours | ~28 hours | Extensive first-pass glucuronidation wikipedia.org | Low bioavailability (~2%) wikipedia.org |
| Clomiphene | ~6 hours oup.com | ~5 days oup.com | Enterohepatic recycling oup.com | Long half-life due to recycling |
Relative Toxicological Profiles and Therapeutic Indices
Droloxifene was developed with the aim of an improved therapeutic index compared to tamoxifen, characterized by a higher antiestrogenic-to-estrogenic activity ratio and lower toxicity. drugbank.comncats.io Preclinical studies indicated that droloxifene has a greater inhibitory effect on the growth of estrogen receptor-positive breast cancer cells than tamoxifen. researchgate.net Furthermore, it was found to have lower estrogenic effects on the immature rat uterus, suggesting a potentially better therapeutic index. researchgate.net
A significant point of differentiation in toxicological profiles is the absence of carcinogenic or mutagenic effects with droloxifene in preclinical models. researchgate.net In contrast, tamoxifen has been shown to cause liver tumors in rats and induce DNA adduct formation in the liver of rats and hamsters. researchgate.net Studies have confirmed that droloxifene does not cause significant DNA adduct formation in rat liver. researchgate.netnih.gov
The improved toxicological profile, particularly the lack of DNA adduct formation, combined with its higher antiestrogenic potency, theoretically gives droloxifene a more favorable therapeutic index than tamoxifen for the treatment of breast cancer. drugbank.comresearchgate.netncats.io
Interactive Data Table: Comparative Toxicology of Droloxifene and Tamoxifen
| Toxicological Parameter | This compound | Tamoxifen |
| Carcinogenicity (Rat Liver) | No tumors reported. researchgate.netnih.gov | Causes liver tumors. researchgate.net |
| DNA Adduct Formation (Rat Liver) | Not detected. researchgate.netnih.gov | Induces DNA adducts. researchgate.net |
| Uterine Estrogenic Effect (Rat) | Lower than tamoxifen. researchgate.netoup.com | Present. scielo.brsma.org |
| General Toxicity (Short-term) | Mild, similar to other antiestrogens. drugbank.comnih.gov | Mild, includes hot flashes, nausea. |
| Risk of Thrombosis | Potential risk. drugbank.com | Increased risk. sma.org |
Efficacy in Tamoxifen-Resistant Cancer Models
The clinical utility of droloxifene in the context of tamoxifen-resistant breast cancer appears limited. aacrjournals.org While droloxifene demonstrated efficacy in patients who had not received prior hormonal therapy, its effectiveness in patients who had previously been treated with and developed resistance to tamoxifen was modest. cancernetwork.comnih.gov
In a study involving patients previously treated with tamoxifen, the response rate to droloxifene was approximately 15%. cancernetwork.com This suggests a degree of cross-resistance between tamoxifen and droloxifene, which is not unexpected given their structural similarities as triphenylethylene (B188826) derivatives. aacrjournals.orgnih.gov Clinical trials with other triphenylethylene-like SERMs, such as idoxifene (B1683870) and toremifene, also showed little to no activity in the setting of tamoxifen resistance. aacrjournals.org
This contrasts with some next-generation SERMs and selective estrogen receptor downregulators (SERDs), which have been developed specifically to overcome tamoxifen resistance. nih.gov For instance, acolbifene (B129721) (the active metabolite of EM-800) showed promising activity in patients with defined tamoxifen-resistant disease, suggesting a different mechanism of overcoming resistance compared to droloxifene. nih.gov
Comparison of this compound with Next-Generation SERMs (e.g., Raloxifene, Idoxifene, Toremifene, Arzoxifene (B129711), Acolbifene)
Nuances in Mechanisms of Action and Receptor Selectivity
Droloxifene, like other triphenylethylene SERMs, exerts its effects by binding to estrogen receptors (ERs) and acting as either an agonist or antagonist in a tissue-specific manner. lktlabs.com Its mechanism involves binding to the ER, which leads to conformational changes in the receptor, dimerization, and subsequent modulation of gene transcription. wikipedia.org Droloxifene is noted to have a higher binding affinity for the ER compared to tamoxifen. nih.govoup.com
Next-generation SERMs, while sharing the fundamental mechanism of ER binding, exhibit important nuances in their receptor selectivity and subsequent downstream effects. For example:
Raloxifene , a benzothiophene (B83047) derivative, also binds to both ERα and ERβ but has a distinct tissue-specific profile, with a more pronounced antagonist effect on the uterus compared to tamoxifen. wikipedia.org
Idoxifene , another triphenylethylene, activates the ER through the classical estradiol (B170435) pathway but acts as a full antagonist in mammary and uterine tissue. scielo.brscielo.br
Arzoxifene , a benzothiophene, is a more potent antiestrogen (B12405530) than raloxifene and is characterized by a lack of agonist effects in uterine tissue in preclinical models. aacrjournals.orgnih.gov
Acolbifene , a benzopyran derivative, is considered a "pure" nonsteroidal antiestrogen with a significantly higher binding affinity for the ER than estradiol, tamoxifen, and raloxifene. nih.gov It is more effective at inhibiting estradiol-induced breast cancer cell proliferation in vitro and is devoid of agonist activity in the uterus. nih.gov
These differences in receptor interaction and conformational changes induced by each SERM lead to the recruitment of different co-regulatory proteins (coactivators and corepressors), which ultimately dictates their tissue-specific agonist and antagonist profiles. wikipedia.org
Differential Tissue-Specific Profiles (e.g., Mammary, Uterine, Bone)
The clinical utility and potential side effects of SERMs are largely determined by their tissue-specific actions.
Mammary Tissue: Droloxifene acts as an estrogen antagonist in breast tissue, inhibiting the growth of ER-positive breast cancer cells. oup.comlktlabs.com Its anti-proliferative effect in breast cancer cells is considered more potent than that of tamoxifen. researchgate.net Next-generation SERMs like arzoxifene and acolbifene also demonstrate potent antiestrogenic effects in the breast, with acolbifene showing greater efficacy than tamoxifen and other SERMs in preclinical models. aacrjournals.orgnih.gov
Uterine Tissue: A key differentiator among SERMs is their effect on the endometrium. While tamoxifen has estrogenic (agonist) effects on the uterus, increasing the risk of endometrial hyperplasia and cancer, droloxifene was developed to have lower estrogenic effects on the uterus. oup.comsma.org Preclinical studies in rats showed that droloxifene caused minimal uterine hypertrophy compared to the significant uterotrophic effects of tamoxifen. oup.comscielo.brscielo.br However, some endometrial stimulation was observed in clinical trials with droloxifene. doctorlib.org In contrast, next-generation SERMs like raloxifene, arzoxifene, and acolbifene are characterized by their neutral or antagonistic effects on the uterus, which represents a significant safety advantage. wikipedia.orgoup.comaacrjournals.orgnih.gov
Bone Tissue: Droloxifene exhibits estrogen agonist effects on bone, which is a desirable characteristic for preventing postmenopausal osteoporosis. drugbank.comncats.iooup.com In ovariectomized rat models, droloxifene was shown to prevent estrogen deficiency-induced bone loss and reduce bone turnover, similar to the effects of estrogen, tamoxifen, and raloxifene. oup.comscielo.brlktlabs.comscielo.br Other next-generation SERMs, including raloxifene, arzoxifene, and acolbifene, also have protective, estrogen-like effects on bone, helping to preserve bone mineral density. oup.comscielo.braacrjournals.orgnih.gov
Interactive Data Table: Tissue-Specific Effects of Droloxifene and Next-Generation SERMs
| Compound | Mammary Tissue | Uterine Tissue | Bone Tissue |
| This compound | Antagonist oup.comlktlabs.com | Weak Agonist oup.comdoctorlib.org | Agonist drugbank.comoup.com |
| Raloxifene | Antagonist wikipedia.orgoup.com | Antagonist/Neutral wikipedia.orgoup.com | Agonist wikipedia.orgoup.com |
| Idoxifene | Antagonist scielo.brscielo.br | Antagonist scielo.brscielo.br | Agonist scielo.brscielo.br |
| Toremifene | Antagonist sma.org | Agonist sma.org | Agonist (less than Tamoxifen) scielo.br |
| Arzoxifene | Antagonist aacrjournals.org | Antagonist aacrjournals.org | Agonist aacrjournals.org |
| Acolbifene | Potent Antagonist nih.gov | Antagonist nih.gov | Agonist nih.gov |
Comparative Efficacy in Various Preclinical Disease Models
In preclinical models, droloxifene has demonstrated significant efficacy. In models of breast cancer, it effectively inhibits the growth of both animal and human-derived tumors. researchgate.net Its potency in inhibiting the growth of ER-positive human breast cancer cells is greater than that of tamoxifen. researchgate.net
When compared to next-generation SERMs in preclinical settings:
In a ZR-75-1 breast cancer xenograft model, acolbifene was more effective at inhibiting tumor growth than tamoxifen, toremifene, idoxifene, and raloxifene, even causing complete tumor regression in a majority of cases. nih.gov
Arzoxifene has been shown to be a more potent inhibitor of breast cancer cell proliferation in vitro than both tamoxifen and raloxifene and effectively inhibited mammary tumor xenograft growth in vivo. aacrjournals.org
In ovariectomized rat models for osteoporosis, droloxifene is effective in preventing bone loss and reducing serum cholesterol, with the advantage of causing minimal uterine hypertrophy. oup.comscielo.brscielo.br Its efficacy in preventing bone loss and increasing bone strength was found to be comparable to raloxifene and ospemifene (B1683873) in one study. nih.gov
These preclinical findings highlight the therapeutic potential of droloxifene, particularly its favorable balance of anti-tumor activity and bone-protective effects. However, they also underscore the advancements made with next-generation SERMs, which in some models, demonstrate superior potency and an improved safety profile, especially concerning uterine effects. nih.gov
Toxicological Profile and Safety Assessments in Preclinical Research for Droloxifene Citrate
Acute and Subchronic Toxicity Studies in Animal Models
Preclinical investigations into the safety profile of droloxifene (B22359) have included short-term and longer-term toxicity studies in rodent models. These studies are designed to identify potential target organs for toxicity and to establish a safety margin before clinical application.
In a four-week study, male and female rats received oral doses of 1, 10, or 100 mg/kg body weight of droloxifene. nih.gov Across all tested dosages, the compound was well-tolerated, with no indications of systemic toxicity. nih.gov The primary substance-related findings were an increase in the weight of the sexual organs in both males and females, accompanied by histological changes in these tissues. nih.gov These effects were considered to be a consequence of the compound's anti-estrogenic mechanism of action. nih.gov
Table 1: Summary of Acute and Subchronic Toxicity Studies in Rats
| Study Duration | Species | Doses (mg/kg bw/day) | Key Findings | Reference |
|---|---|---|---|---|
| 4 Weeks | Rats (Male & Female) | 1, 10, 100 | Well-tolerated; no systemic toxicity; increased weight and histological changes in sexual organs. | nih.gov |
Carcinogenicity Assessments in Experimental Systems
The carcinogenic potential of droloxifene citrate (B86180) has been evaluated in long-term animal studies and in models of chemically induced cancer.
In a 24-month carcinogenicity study, Sprague-Dawley rats were administered droloxifene citrate daily at doses up to 90 mg/kg body weight. The results of this study indicated no increase in the incidence of liver tumors. iarc.fr Another six-month study in Sprague-Dawley rats given up to 200 mg/kg bw per day also reported no preneoplastic or neoplastic changes in the liver. nih.gov This contrasts with findings for the related compound, tamoxifen (B1202), which has been shown to cause liver tumors in rats. nih.gov
Droloxifene's ability to modulate the effects of known carcinogens has also been investigated. In one study, female Sprague-Dawley rats were treated with the chemical carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) to induce mammary tumors. Subsequent treatment with this compound resulted in an inhibition of mammary tumor development. iarc.fr However, in a different study using N-methyl-N-nitrosourea (NMU) to induce mammary tumors in rats, this compound treatment showed no effect or a slight increase in the incidence of these tumors. iarc.fr
In a study involving BALB/c/Bln mice injected with Rauscher murine leukemia virus, treatment with this compound led to a dose-dependent reduction in spleen weight, which was used as an index of leukemic disease. iarc.fr
Table 2: Overview of Carcinogenicity and Co-carcinogenicity Studies
| Species/Model | Test System | Key Findings | Reference |
|---|---|---|---|
| Sprague-Dawley Rat | 24-month oral administration | No reported increase in the incidence of liver tumors. | iarc.fr |
| Sprague-Dawley Rat | 6-month oral administration | No preneoplastic or neoplastic liver changes found. | nih.gov |
| Sprague-Dawley Rat | DMBA-induced mammary tumors | Inhibition of mammary tumors was observed. | iarc.fr |
| Sprague-Dawley Rat | NMU-induced mammary tumors | No effect or a slight increase in mammary tumor incidence. | iarc.fr |
Investigations into Genotoxicity and DNA Adduct Formation
The genotoxic potential of droloxifene, particularly its capacity to bind to DNA and form adducts, has been a key area of preclinical safety assessment. DNA adduct formation is a critical step in the initiation of chemical carcinogenesis for many compounds.
Studies have consistently shown that droloxifene does not exhibit the genotoxic characteristics observed with tamoxifen. nih.gov In vivo experiments using female Fischer 344 rats, where droloxifene was administered by gastric instillation, showed no evidence of DNA adduct formation in the liver, as assessed by the sensitive ³²P-postlabelling assay. nih.gov Similarly, other studies have confirmed that droloxifene is devoid of in vivo genotoxic effects. nih.govoup.com For comparison, tamoxifen is known to be genotoxic in rat liver, forming DNA adducts through a metabolic pathway involving α-hydroxylation. oup.com
In vitro, droloxifene did not cause significant morphological transformation of Syrian hamster embryo (SHE) cells. nih.govnih.gov This lack of transforming activity further supports its non-genotoxic profile, distinguishing it from tamoxifen, which shows transforming activity in this system. nih.gov
Table 3: Summary of Genotoxicity Findings
| Assay Type | Experimental System | Result | Reference |
|---|---|---|---|
| DNA Adduct Formation | Female Fischer 344 Rat Liver (in vivo) | No DNA adducts detected. | nih.govnih.gov |
Observed Endocrine-Related Toxicities in Experimental Systems
As a selective estrogen receptor modulator (SERM), the pharmacological activity of droloxifene is intrinsically linked to the endocrine system, and its toxicological profile reflects this. Preclinical studies have identified endocrine-related effects that are consistent with its anti-estrogenic properties.
In a four-week oral toxicity study in rats, a substance-related increase in the weight of male and female sexual organs was observed, along with associated histological changes. nih.gov These effects are considered a direct consequence of the compound's anti-estrogenic activity within these tissues. nih.gov Further research has indicated that droloxifene possesses lower intrinsic estrogenic effects on the immature rat uterus compared to tamoxifen, suggesting a potentially higher therapeutic index. nih.gov This profile of potent antiestrogenic action with minimal estrogenic agonism is a key characteristic observed in experimental systems. nih.gov
Advanced Research Considerations and Future Trajectories for Droloxifene Citrate
Identification and Validation of Biomarkers for Droloxifene (B22359) Citrate (B86180) Response and Efficacy
The identification of reliable biomarkers is critical for predicting which patient populations will derive the most benefit from droloxifene citrate. Research has focused on molecular indicators of estrogen receptor (ER) pathway activity and cellular response to antiestrogen (B12405530) therapy.
Key areas of investigation include:
Hormone Receptor Status: As with other endocrine therapies, the presence of estrogen receptors (ER) is a fundamental prerequisite for droloxifene's action. Clinical studies enrolled patients with ER-positive or unknown receptor status. nih.gov The response to SERMs is generally higher in tumors that are both ER-positive and progesterone (B1679170) receptor (PR)-positive, making PR status a significant predictive biomarker. nih.gov
Growth Factor Signaling: Droloxifene's mechanism involves the modulation of key growth factors. It has been shown to induce the expression of transforming growth factor-beta (TGF-β), a negative growth factor, in MCF-7 breast cancer cells. lktlabs.comnih.gov This suggests that baseline levels or the inducibility of TGF-β could serve as a biomarker for therapeutic response.
Cell Cycle and Apoptotic Markers: The drug's efficacy is linked to its ability to control cell proliferation and induce apoptosis. Droloxifene blocks human breast cancer cells in the G1 phase of the cell cycle and prevents estrogen-stimulated expression of the c-myc proto-oncogene. lktlabs.comnih.gov In preclinical models, it has been shown to increase the Bax/Bcl-2 ratio, favoring apoptosis. lktlabs.com Therefore, markers of cell cycle arrest (e.g., Ki67) and apoptosis could be valuable pharmacodynamic biomarkers to assess early response to treatment. aacrjournals.org
Table 1: Potential Biomarkers for this compound Efficacy
| Biomarker Category | Specific Marker | Role/Modulation by Droloxifene | Citation |
|---|---|---|---|
| Hormone Receptors | Estrogen Receptor (ER) | Primary target; essential for drug action. | nih.gov |
| Progesterone Receptor (PR) | High PR levels may predict better response to SERMs. | nih.gov | |
| Growth Factors | Transforming Growth Factor-β (TGF-β) | Induced by droloxifene; acts as a negative growth regulator. | lktlabs.comnih.gov |
| Insulin-like Growth Factor 1 (IGF-I) | Droloxifene inhibits IGF-I stimulated cell growth. | nih.gov | |
| Cell Proliferation | Ki67 | Reduction indicates decreased proliferation and response to therapy. | aacrjournals.org |
| c-myc | Expression is suppressed by droloxifene, leading to cell cycle arrest. | lktlabs.comnih.gov | |
| Apoptosis | Bax/Bcl-2 Ratio | Increased by droloxifene, promoting programmed cell death. | lktlabs.com |
Pharmacogenomic Research and Genetic Polymorphisms Affecting this compound Action
The metabolism of droloxifene is a key determinant of its activity and clearance. Unlike tamoxifen (B1202), whose activation is heavily dependent on the polymorphic enzyme CYP2D6, droloxifene presents a different metabolic profile that could be advantageous. nih.gov
Droloxifene undergoes extensive hepatic metabolism primarily through Phase I (oxidation) and Phase II (glucuronidation) reactions. nih.govresearchgate.net Its main metabolites in humans include droloxifene glucuronide, N-desmethyldroloxifene, and 4-methoxydroloxifene. nih.gov The formation of N-desmethyldroloxifene is catalyzed by CYP3A4 and, to a lesser extent, CYP2D6. researchgate.net Direct glucuronidation of the parent molecule is a major pathway, accounting for a significant portion of its excretion. researchgate.net
Future pharmacogenomic research aims to:
Characterize the influence of genetic variations in UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the extensive glucuronidation of droloxifene. researchgate.net
Determine if the minimal reliance on CYP2D6 for activation translates to more consistent clinical outcomes in patients who are poor metabolizers via CYP2D6, a group that may receive less benefit from tamoxifen. nih.govdiva-portal.org
Table 2: Key Metabolites and Associated Enzymes for this compound
| Metabolite | Metabolic Reaction | Key Enzyme(s) | Citation |
|---|---|---|---|
| Droloxifene glucuronide | Glucuronidation | UGT enzymes | nih.govresearchgate.net |
| N-desmethyldroloxifene | N-demethylation | CYP3A4, CYP2D6 | nih.govresearchgate.net |
| 4-methoxydroloxifene | O-methylation | Catechol-O-methyltransferase (COMT) - Postulated | nih.gov |
| Droloxifene N-oxide | Oxidation | Flavin-containing monooxygenase (FMO) - Postulated | nih.gov |
Synthesis and Evaluation of Novel this compound Derivatives and Analogs
Droloxifene itself is a tamoxifen analog, specifically the 3-hydroxyphenyl derivative, designed to have a higher binding affinity for the ER and a more favorable antiestrogenic-to-estrogenic activity ratio. drugbank.comportico.org Research in this area continues with the goal of creating next-generation SERMs with even greater efficacy and tissue selectivity.
The development of novel derivatives and analogs focuses on:
Modifying the Side Chain: Altering the dimethylaminoethoxy side chain of the triphenylethylene (B188826) structure can modulate ER binding affinity and tissue-specific agonist/antagonist activity.
Introducing Different Substituents: Creating analogs with substitutions at different positions on the phenyl rings to enhance antiestrogenic effects or reduce metabolism-related toxicities.
Avoiding Genotoxicity: A key driver in the development of tamoxifen analogs like toremifene (B109984) was to avoid the formation of metabolites responsible for genotoxicity. portico.orgscholaris.ca Future droloxifene derivatives would be designed to ensure they are not metabolized via pathways that could lead to DNA adduct formation. nih.govscholaris.ca
Prodrug Strategies: Designing prodrugs, such as the miproxifene (B129615) (TAT-59) concept for tamoxifen, could be explored to improve the delivery of the active metabolite to tumor tissues. portico.org
Exploration of this compound in Combination Therapies
The future of cancer treatment increasingly lies in combination therapies that target multiple pathways to enhance efficacy and overcome resistance. While clinical trials have extensively evaluated droloxifene as a monotherapy, its potential in combination regimens remains a significant area for future exploration. nih.govcancernetwork.comnih.gov
Theoretical frameworks for combination therapies include:
Dual Endocrine Blockade: Combining droloxifene with agents that further reduce estrogen levels, such as aromatase inhibitors (e.g., anastrozole, letrozole) or Luteinizing Hormone-Releasing Hormone (LH-RH) agonists, could provide a more complete blockade of the ER signaling pathway. google.com
Targeting Resistance Pathways: Acquired resistance to SERMs often involves the upregulation of other signaling pathways, such as the PI3K/AKT/mTOR or MAPK pathways. genome.jp Combining droloxifene with targeted inhibitors of these pathways (e.g., PI3K inhibitors, mTOR inhibitors) is a rational strategy that has been explored with other endocrine agents.
Combination with Cell Cycle Inhibitors: Given that droloxifene induces G1 cell cycle arrest, combining it with CDK4/6 inhibitors (e.g., palbociclib) could lead to synergistic antitumor activity, a strategy proven effective with other SERMs and aromatase inhibitors. nih.gov
Reversing Multidrug Resistance: Preclinical studies have shown that droloxifene can reverse multidrug resistance (MDR) in certain cancer cell lines, suggesting a potential role in re-sensitizing tumors to chemotherapy. nih.gov This opens the possibility of combining droloxifene with conventional cytotoxic agents.
Application of Advanced Preclinical Models for Comprehensive Efficacy and Safety Assessments
Robust preclinical models are essential for evaluating the antitumor activity of droloxifene and its analogs. A variety of in vivo and in vitro models have been utilized to characterize its biological effects.
Human Tumor Xenografts: The MCF-7 human breast cancer xenograft model in oophorectomized, athymic mice is a standard for evaluating the efficacy of antiestrogens. aacrjournals.org This model has been used to compare the tumor growth inhibition of droloxifene with other SERMs like tamoxifen and arzoxifene (B129711). aacrjournals.org Other human tumor models, such as T61, have also been used to demonstrate droloxifene's in vivo efficacy. nih.gov
Chemically-Induced Tumor Models: In rats, mammary tumors can be induced using carcinogens like 7,12-dimethylbenz[α]anthracene (DMBA) or N-methyl-N-nitrosourea. nih.gov These models are valuable for studying the chemopreventive and therapeutic effects of agents like droloxifene in an immunocompetent host. nih.gov
Organ-Specific Models: To assess tissue-selective effects, specific animal models are employed. The immature or ovariectomized rat model is used to evaluate the estrogenic and antiestrogenic effects on the uterus and to study the prevention of bone loss. lktlabs.comnih.gov These models have shown that droloxifene has lower intrinsic estrogenic activity on the uterus compared to tamoxifen. nih.gov
Humanized Mouse Models: For translational research, humanized cytochrome P450 mouse models can be used to more accurately mimic human metabolic pathways, providing better predictions of pharmacokinetics and metabolite profiles in humans.
Table 3: Preclinical Models Used in this compound Research
| Model Type | Specific Model | Purpose of Study | Key Finding | Citation |
|---|---|---|---|---|
| Human Xenograft | MCF-7 cells in athymic mice | Evaluate antagonism of estrogen-stimulated tumor growth | Effective inhibition of tumor growth. | aacrjournals.org |
| T61 human tumor | Assess in vivo growth inhibition | Droloxifene displayed increased growth inhibition. | nih.gov | |
| Rat Xenograft | R3230AC, 13762 tumors | Assess in vivo growth inhibition | Droloxifene displayed increased growth inhibition. | nih.gov |
| Carcinogen-Induced | DMBA-induced tumors in Sprague-Dawley rats | Evaluate inhibition of mammary tumor development | High-dose droloxifene significantly inhibited tumor formation. | nih.gov |
| Tissue-Selectivity | Ovariectomized rats | Assess effects on bone density and uterus | Inhibited bone resorption without significant uterine stimulation. | lktlabs.com |
| Immature rat uterus | Determine estrogenic/antiestrogenic activity ratio | Showed lower estrogenic and higher antiestrogenic effects than tamoxifen. | nih.gov |
Computational and Theoretical Investigations of this compound-Receptor Interactions and Metabolic Pathways
Computational methods are powerful tools for understanding the molecular mechanisms of droloxifene and for guiding the design of new drugs. diva-portal.org These in silico approaches can predict how the drug interacts with its target and how it is metabolized.
Molecular Docking and Dynamics: These techniques simulate the binding of droloxifene to the ligand-binding domain (LBD) of the estrogen receptor. Such studies can elucidate the specific amino acid interactions that stabilize the drug-receptor complex and are responsible for its high binding affinity. diva-portal.org They can also help explain how this binding leads to an antagonistic conformation of the receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. open.ac.uk This approach can be used to predict the ER binding affinity and anti-proliferative potency of novel droloxifene analogs before they are synthesized, thus prioritizing the most promising candidates for experimental testing. open.ac.uk
Metabolic Pathway Modeling: Computational models can predict the metabolic fate of droloxifene. By modeling the interactions with various cytochrome P450 and UGT enzymes, researchers can predict major metabolites and identify potential metabolic liabilities. diva-portal.org This is particularly useful for designing new derivatives that avoid specific metabolic pathways, such as the α-hydroxylation that has been linked to genotoxicity with tamoxifen. diva-portal.orgscholaris.ca These theoretical studies can help design new SERMs that are less likely to be affected by the genetic polymorphisms of metabolic enzymes like CYP2D6. diva-portal.org
Q & A
Q. What are the standard analytical methods for quantifying droloxifene citrate and its metabolites in biological matrices?
this compound and its metabolites are typically quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. For example, Lien et al. (1995) validated an HPLC method for detecting droloxifene in plasma and tissues, leveraging its solubility in methanol and stability in aqueous solutions at pH 3–7 . Researchers should optimize column selection (e.g., C18 reverse-phase) and mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) to resolve droloxifene from endogenous compounds. Cross-validation with LC-MS/MS is recommended to confirm specificity .
Q. How do the physicochemical properties of this compound influence its experimental design in preclinical studies?
this compound’s low aqueous solubility (0.078 mg/mL at pH 3.4) necessitates formulation adjustments, such as using ethanol or polyethylene glycol as co-solvents for in vivo dosing . Its stability at temperatures ≤50°C and pH 3–7 ensures compatibility with oral administration but requires refrigeration for long-term storage. Researchers must account for these properties when designing dissolution profiles or pharmacokinetic studies .
Q. What in vivo models are most appropriate for evaluating this compound’s anti-estrogenic activity?
Rodent models, particularly ovariectomized rats, are standard for assessing bone loss prevention and mammary tumor suppression. For example, this compound reduced mammary tumors in Sprague-Dawley rats and maintained bone density in ovariectomized models via selective estrogen receptor modulation . Researchers should include tamoxifen as a positive control and monitor estrogen receptor (ER)-α/β binding ratios to contextualize efficacy .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved in preclinical studies?
Discrepancies in outcomes, such as the dose-dependent increase in embryo mortality in rats (93.7% at 8.0 mg/kg vs. 100% at 2.5 mg/kg with low-dose E2), highlight the need for rigorous pharmacokinetic-pharmacodynamic (PK-PD) modeling . Researchers should integrate plasma concentration-time profiles (e.g., Cmax = 80 ng/mL at 20 mg doses) with tissue-specific ER occupancy data to clarify threshold effects . Bayesian meta-analysis of cross-study data may also reconcile interspecies variability .
Q. What methodological challenges arise in assessing this compound’s carcinogenic potential, given contradictory animal data?
A 24-month rat study reported no liver tumor induction at 90 mg/kg/day, but the IARC Working Group criticized inadequate dose selection and reporting . To address this, researchers should:
Q. How can interspecies differences in this compound metabolism inform translational research?
Droloxifene is metabolized to 3-methoxy-4-hydroxytamoxifen in rats but shows rapid human clearance (t1/2 = 24 hours) with minimal accumulation . Researchers should:
Q. What experimental designs optimize the evaluation of this compound in combination therapies for ER-positive cancers?
Phase III trials comparing droloxifene (40 mg) with tamoxifen (20 mg) used progression-free survival as the endpoint but lacked adjuvant therapy data . Advanced designs should:
- Employ factorial designs to test synergy with CDK4/6 inhibitors (e.g., palbociclib).
- Use adaptive randomization for biomarker-stratified subgroups (e.g., ESR1 mutations).
- Integrate circulating tumor DNA analysis to monitor resistance mechanisms .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analysis to weigh evidence quality (e.g., IARC’s critique of carcinogenicity studies vs. preclinical efficacy data ).
- Experimental Reproducibility : Standardize ER binding assays (e.g., competitive displacement with radiolabeled estradiol) to ensure consistency across labs .
- Translational Gaps : Address discrepancies between rapid preclinical tumor regression and modest clinical response rates via patient-derived organoid models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
